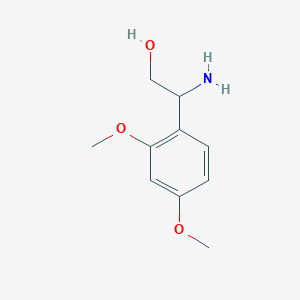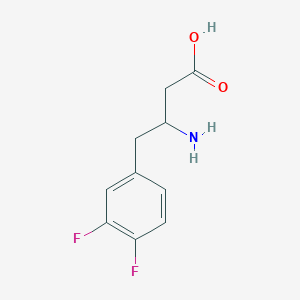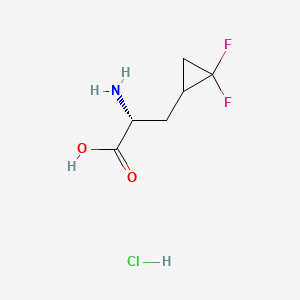
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-アミノ-3-(2,2-ジフルオロシクロプロピル)プロパン酸塩酸塩は、アミノ酸骨格にジフルオロシクロプロピル基が結合した合成化合物です。
準備方法
合成ルートと反応条件
(2R)-2-アミノ-3-(2,2-ジフルオロシクロプロピル)プロパン酸塩酸塩の合成は、通常、適切なアミノ酸前駆体にジフルオロシクロプロピル基を導入することを含みます。一般的な方法の1つは、ジフルオロメチルフェニルスルホンと塩基などの試薬からその場で生成されるジフルオロカルベン中間体の使用です。反応は、多くの場合、触媒の存在下で穏やかな条件下で進行し、高い立体選択性で目的の生成物を生成します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するスケーラブルな合成ルートが含まれる場合があります。連続フロー化学や自動合成プラットフォームなどの技術を使用して、反応条件を最適化し、副生成物の生成を最小限に抑えることができます。さらに、結晶化やクロマトグラフィーなどの精製方法を使用して、最終生成物を単離します。
化学反応の分析
反応の種類
(2R)-2-アミノ-3-(2,2-ジフルオロシクロプロピル)プロパン酸塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: アミノ基は、対応するオキシムまたはニトロソ誘導体を形成するために酸化することができます。
還元: カルボン酸基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元することができます。
置換: ジフルオロシクロプロピル基は、求核置換反応に関与することができ、新しい炭素-炭素結合または炭素-ヘテロ原子結合の形成につながります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
置換: 塩基の存在下で、アミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬に応じて、オキシム、アルコール、および置換誘導体を含みます。
科学的研究の応用
(2R)-2-アミノ-3-(2,2-ジフルオロシクロプロピル)プロパン酸塩酸塩は、いくつかの科学研究における応用があります。
化学: 複雑な有機分子の合成における構成要素として、およびさまざまな化学変換における試薬として使用されます。
生物学: 酵素メカニズムとタンパク質-リガンド相互作用を研究するための生化学プローブとしての可能性について調査されています。
医学: 新規医薬品の開発のための前駆体として、その潜在的な治療的特性について調査されています。
産業: 独自の特性を持つ特殊化学薬品や材料の生産に使用されています。
作用機序
(2R)-2-アミノ-3-(2,2-ジフルオロシクロプロピル)プロパン酸塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ジフルオロシクロプロピル基は、化合物の結合親和性と選択性を高めることができ、生物学的経路のモジュレーションにつながります。正確な分子標的と経路は、化合物が使用される特定のアプリケーションとコンテキストによって異なります。
類似化合物の比較
類似化合物
- (2R)-2-アミノ-3-(2,2-ジフルオロシクロプロピル)プロパン酸
- (2R)-2-アミノ-3-(2,2-ジフルオロシクロプロピル)プロパン酸メチルエステル
- (2R)-2-アミノ-3-(2,2-ジフルオロシクロプロピル)プロパン酸エチルエステル
独自性
(2R)-2-アミノ-3-(2,2-ジフルオロシクロプロピル)プロパン酸塩酸塩におけるジフルオロシクロプロピル基の存在は、代謝安定性の向上と結合相互作用の強化など、独自の化学的および生物学的特性を与えます。これらの特徴は、それを他の類似化合物と区別し、さまざまな研究および工業用途における貴重なツールにします。
類似化合物との比較
Similar Compounds
- (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid
- (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid methyl ester
- (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid ethyl ester
Uniqueness
The presence of the difluorocyclopropyl group in (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding interactions. These features distinguish it from other similar compounds and make it a valuable tool in various research and industrial applications.
特性
分子式 |
C6H10ClF2NO2 |
|---|---|
分子量 |
201.60 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3?,4-;/m1./s1 |
InChIキー |
YQKWVLWANBVXFE-ZAQOELHGSA-N |
異性体SMILES |
C1C(C1(F)F)C[C@H](C(=O)O)N.Cl |
正規SMILES |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)

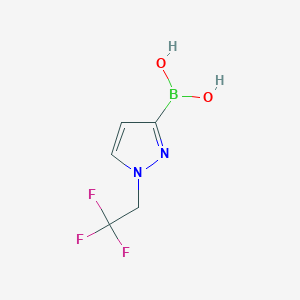
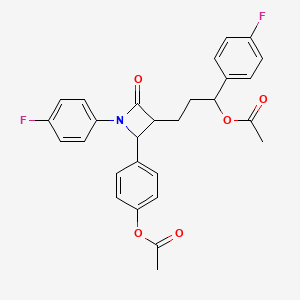
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)
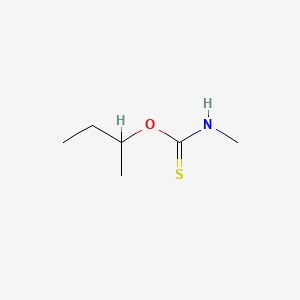
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)


